molecular formula C28H16N2O5 B3452196 5-(4-oxo-4H-3,1-benzoxazin-2-yl)-2-(4-phenoxyphenyl)-1H-isoindole-1,3(2H)-dione

5-(4-oxo-4H-3,1-benzoxazin-2-yl)-2-(4-phenoxyphenyl)-1H-isoindole-1,3(2H)-dione

Cat. No.: B3452196
M. Wt: 460.4 g/mol
InChI Key: KAFNGEUYBPWOED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-oxo-4H-3,1-benzoxazin-2-yl)-2-(4-phenoxyphenyl)-1H-isoindole-1,3(2H)-dione is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzoxazinone moiety fused with an isoindole-dione structure, making it a subject of interest in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-oxo-4H-3,1-benzoxazin-2-yl)-2-(4-phenoxyphenyl)-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. One common method includes the condensation of 4-phenoxybenzaldehyde with phthalic anhydride in the presence of a base to form an intermediate, which is then cyclized under acidic conditions to yield the final product. Reaction conditions often involve temperatures ranging from 80°C to 150°C and the use of solvents such as toluene or dimethylformamide (DMF).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial for efficient production.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzoxazinone moiety, leading to the formation of quinone derivatives.

    Reduction: Reduction of the isoindole-dione structure can yield various reduced forms, which may exhibit different chemical properties.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under mild conditions.

    Substitution: Halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., amines, thiols) under controlled temperatures.

Major Products:

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of novel organic materials with specific electronic or photonic properties.

Biology: In biological research, derivatives of this compound are investigated for their potential as enzyme inhibitors or modulators of biological pathways, contributing to the understanding of disease mechanisms.

Medicine: The compound and its derivatives are explored for their potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial activities. Their unique structural features allow for interactions with various biological targets.

Industry: In the industrial sector, the compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and functional versatility.

Mechanism of Action

The mechanism of action of 5-(4-oxo-4H-3,1-benzoxazin-2-yl)-2-(4-phenoxyphenyl)-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites or binding pockets, modulating the activity of these targets. Pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.

Comparison with Similar Compounds

  • 5-(4-oxo-4H-3,1-benzoxazin-2-yl)-2-phenyl-1H-isoindole-1,3(2H)-dione
  • 5-(4-oxo-4H-3,1-benzoxazin-2-yl)-2-(4-methoxyphenyl)-1H-isoindole-1,3(2H)-dione
  • 5-(4-oxo-4H-3,1-benzoxazin-2-yl)-2-(4-chlorophenyl)-1H-isoindole-1,3(2H)-dione

Uniqueness: The presence of the phenoxyphenyl group in 5-(4-oxo-4H-3,1-benzoxazin-2-yl)-2-(4-phenoxyphenyl)-1H-isoindole-1,3(2H)-dione distinguishes it from similar compounds, potentially enhancing its binding affinity and specificity for certain biological targets. This unique structural feature may also contribute to its distinct chemical reactivity and stability.

Properties

IUPAC Name

5-(4-oxo-3,1-benzoxazin-2-yl)-2-(4-phenoxyphenyl)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H16N2O5/c31-26-21-15-10-17(25-29-24-9-5-4-8-22(24)28(33)35-25)16-23(21)27(32)30(26)18-11-13-20(14-12-18)34-19-6-2-1-3-7-19/h1-16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAFNGEUYBPWOED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)N3C(=O)C4=C(C3=O)C=C(C=C4)C5=NC6=CC=CC=C6C(=O)O5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-(4-oxo-4H-3,1-benzoxazin-2-yl)-2-(4-phenoxyphenyl)-1H-isoindole-1,3(2H)-dione
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5-(4-oxo-4H-3,1-benzoxazin-2-yl)-2-(4-phenoxyphenyl)-1H-isoindole-1,3(2H)-dione
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5-(4-oxo-4H-3,1-benzoxazin-2-yl)-2-(4-phenoxyphenyl)-1H-isoindole-1,3(2H)-dione
Reactant of Route 4
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5-(4-oxo-4H-3,1-benzoxazin-2-yl)-2-(4-phenoxyphenyl)-1H-isoindole-1,3(2H)-dione
Reactant of Route 5
5-(4-oxo-4H-3,1-benzoxazin-2-yl)-2-(4-phenoxyphenyl)-1H-isoindole-1,3(2H)-dione
Reactant of Route 6
Reactant of Route 6
5-(4-oxo-4H-3,1-benzoxazin-2-yl)-2-(4-phenoxyphenyl)-1H-isoindole-1,3(2H)-dione

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